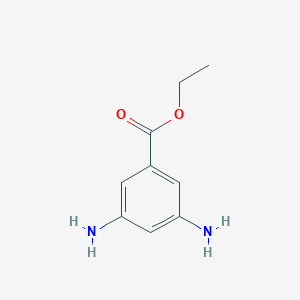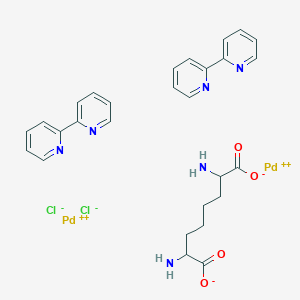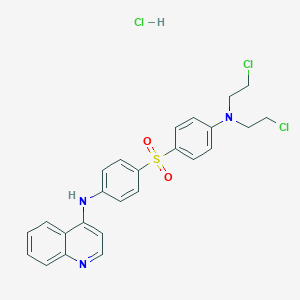
Methiomeprazine
Übersicht
Beschreibung
Levomepromazin, auch bekannt als Methotrimeprazin, ist ein Phenothiazin-Derivat mit einem breiten Spektrum an pharmakologischen Wirkungen. Es wird hauptsächlich als Antipsychotikum, Analgetikum und Antiemetikum eingesetzt. Levomepromazin ist bekannt für seine multimodale Wirkung, was es zu einem wertvollen Medikament in der Palliativmedizin zur Behandlung von Schmerzen, Übelkeit und Erregung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Levomepromazin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Phenothiazin ausgehen. Die Synthese beinhaltet die Alkylierung von Phenothiazin mit 2-Chlor-N,N-Dimethylethylamin unter basischen Bedingungen, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann weiteren Reaktionen unterzogen, um die Methoxygruppe einzuführen, was zur Bildung von Levomepromazin führt .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Levomepromazin die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Der Prozess umfasst die Reinigung von Zwischenprodukten und dem Endprodukt durch Kristallisations- und Filtrationstechniken, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Levomepromazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Levomepromazin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.
Substitution: Levomepromazin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Schwefelatomen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt
Wichtigste gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Phenothiazin-Derivate
Wissenschaftliche Forschungsanwendungen
Levomepromazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung der Reaktivität von Phenothiazin-Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindungen.
Medizin: Wird in der Palliativmedizin wegen seiner analgetischen, antiemetischen und antipsychotischen Eigenschaften umfassend eingesetzt.
Industrie: Wird bei der Formulierung verschiedener pharmazeutischer Produkte eingesetzt
Wirkmechanismus
Levomepromazin entfaltet seine Wirkung durch Antagonisierung mehrerer Rezeptoren im Gehirn, darunter Dopamin-, Serotonin-, Histamin-, adrenerge und muskarinische Rezeptoren. Dieses breite Rezeptorbindungsprofil trägt zu seinen antipsychotischen, analgetischen und antiemetischen Eigenschaften bei. Die Blockade von Dopaminrezeptoren ist hauptsächlich für seine antipsychotischen Wirkungen verantwortlich, während die Antagonisierung von Histamin- und Serotoninrezeptoren zu seinen sedativen und antiemetischen Wirkungen beiträgt .
Wirkmechanismus
Levomepromazine exerts its effects by antagonizing multiple receptors in the brain, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. This broad receptor binding profile contributes to its antipsychotic, analgesic, and antiemetic properties. The blockade of dopamine receptors is primarily responsible for its antipsychotic effects, while the antagonism of histamine and serotonin receptors contributes to its sedative and antiemetic actions .
Vergleich Mit ähnlichen Verbindungen
Levomepromazin wird mit anderen Phenothiazin-Derivaten wie Chlorpromazin und Promethazin verglichen:
Chlorpromazin: Ähnliche antipsychotische Eigenschaften, aber mit einem höheren Auftreten extrapyramidaler Nebenwirkungen.
Promethazin: Wird hauptsächlich als Antihistaminikum und Antiemetikum mit geringerer antipsychotischer Aktivität eingesetzt.
Einzigartigkeit: Die einzigartige multimodale Wirkung von Levomepromazin macht es besonders wertvoll in der Palliativmedizin zur gleichzeitigen Behandlung mehrerer Symptome.
Ähnliche Verbindungen
- Chlorpromazin
- Promethazin
- Thioridazin
- Fluphenazin
Levomepromazin zeichnet sich durch sein breites Rezeptorbindungsprofil und seine multimodale Wirkung aus, was es zu einer vielseitigen und effektiven Verbindung in verschiedenen therapeutischen Umgebungen macht .
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNNXSLDLIGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862750 | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-43-0, 1759-09-7 | |
| Record name | Methiomeprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levometiomeprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiomeprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methiomeprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVOMETIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)












